6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-21-11-2-3-12-14(8-11)23-16(18-12)20-15-19-13(9-22-15)10-4-6-17-7-5-10/h2-9H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIYHGXKRCSFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326053 | |
| Record name | 6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862975-69-7 | |
| Record name | 6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The final coupling of the thiazole and benzo[d]thiazol-2-amine moieties is achieved through amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and other solid tumors. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A study conducted on synthesized thiazole derivatives showed promising results against MCF7 cells using the Sulforhodamine B assay, indicating that certain derivatives had IC50 values in the low micromolar range . Molecular docking studies further elucidated the binding interactions with target proteins involved in cancer progression.
Neurological Applications
Emerging research suggests that compounds similar to 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine may interact with neurotransmitter systems, potentially serving as neuroprotective agents. Their ability to modulate AMPA receptors could lead to advancements in treating neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic pathways include:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Pyridine Substitution : Employing nucleophilic substitution reactions to introduce the pyridine moiety.
- Methoxy Group Introduction : Achieved through methylation reactions.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to DNA and interacts with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.
Pathways Involved: The interaction with topoisomerase II results in the activation of apoptotic pathways, ultimately leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
Substituent Influence on Benzothiazole Core
- 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c): The 4-methoxyphenyl group at position 6 enhances electron density, contributing to significant nitric oxide (NO) scavenging activity (IC50 = 38.19 μg/mL) . In contrast, the target compound’s pyridinyl-thiazole substituent introduces a conjugated system that may improve π-π stacking interactions in enzyme binding.
- N-(Pyridin-2-yl)thiazol-2-amine : Quantum chemical studies reveal dynamic tautomerism and divalent N(I) character, where the pyridine and thiazole compete for tautomeric hydrogen placement. This electronic flexibility could influence reactivity and binding in the target compound .
Pyridine-Thiazole Hybrids
- 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives : These compounds exhibit potent CDK4/6 inhibition (e.g., compound 83, IC50 < 10 nM) due to the synergistic effects of pyridine and thiazole moieties. The target compound’s pyridin-4-yl-thiazole group may similarly target kinase active sites but with altered selectivity .
Physicochemical Properties
- Solubility : The pyridin-4-yl-thiazole substituent in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl in 3c) due to increased polarity .
- Thermodynamic Stability : The conjugated pyridine-thiazole system may stabilize the molecule via intramolecular charge transfer, similar to triphenylamine-benzothiazole derivatives exhibiting temperature-dependent fluorescence switching .
Biological Activity
6-Methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a methoxy group, thiazole, and pyridine moieties. The synthesis typically involves multi-step organic reactions, starting from the preparation of the thiazole and pyridine derivatives, followed by coupling reactions to form the final product.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated efficacy against various bacterial strains, including resistant strains. The structure–activity relationship (SAR) analysis suggested that electron-donating groups enhance antimicrobial potency .
Antitumor Activity
Thiazole-containing compounds have shown promising results in anticancer studies. For instance, derivatives with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines. The IC50 values for certain analogs were reported as low as 1.61 µg/mL, indicating strong antitumor potential. The presence of specific substituents on the thiazole ring was found to be crucial for enhancing cytotoxicity against various cancer types .
Neuroprotective Effects
There is emerging evidence that these compounds may exhibit neuroprotective properties. Some studies have explored their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The mechanism often involves the inhibition of specific enzymes that contribute to neuronal damage .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for receptors associated with neurotransmission and cell signaling.
- Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in cancer cells through pathways involving Bcl-2 family proteins .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy : A study compared the antimicrobial activity of various thiazole derivatives against standard antibiotics, revealing comparable or superior effectiveness against Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a potential alternative treatment avenue .
- Neuroprotective Studies : Experimental models indicated that the compound could mitigate neurotoxicity induced by oxidative stress, providing a basis for further exploration in neurodegenerative disease therapies .
Data Tables
| Compound | Activity Type | IC50 Value (µg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| This compound | Antimicrobial | 250 | Staphylococcus aureus |
| Similar Thiazole Derivative | Antitumor | 1.61 | A431 Cell Line |
| Similar Thiazole Derivative | Neuroprotective | N/A | Neuroblastoma Cells |
Q & A
Q. What are the recommended synthetic routes for 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine?
A common approach involves cyclocondensation of benzo[d]thiazol-2-amine derivatives with functionalized thiazole precursors. For example:
- Step 1 : Prepare 6-methoxybenzo[d]thiazol-2-amine via bromine/glacial acetic acid-mediated cyclization of 4-methoxyaniline and sodium thiocyanate (see analogous methods in ).
- Step 2 : React with 4-(pyridin-4-yl)thiazol-2-amine using a coupling agent (e.g., EDCI/HOBt) in DMF under inert conditions.
- Step 3 : Purify via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexanes) and confirm structure by , , and HRMS .
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What are the solubility and storage guidelines for this compound?
- Solubility :
- Storage :
Advanced Research Questions
Q. How can researchers address contradictory data in synthetic yields across studies?
Discrepancies in yields (e.g., 6% vs. 75% in similar reactions) often stem from:
- Reagent Quality : Use freshly distilled amines or anhydrous solvents to avoid side reactions (e.g., hydrolysis of thiourea intermediates) .
- Catalyst Optimization : Replace traditional Pd catalysts with Pd(OAc)/XPhos for Suzuki-Miyaura couplings, improving yields from <20% to >60% .
- Reaction Monitoring : Use TLC or LCMS to halt reactions at optimal conversion points .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiazole derivatives?
- Core Modifications : Compare bioactivity of pyridyl vs. phenyl substituents at the thiazole 4-position. Pyridyl groups enhance solubility but may reduce logP (e.g., logP 4.8 for pyridyl vs. 5.2 for phenyl analogs) .
- Methoxy Positioning : 6-Methoxy on benzo[d]thiazole improves metabolic stability compared to 5- or 7-substituted isomers, as shown in microsomal assays .
Q. How can reaction conditions be optimized for scale-up synthesis?
Q. What methodologies are suitable for evaluating pharmacokinetic properties?
Q. How can researchers resolve discrepancies in biological activity across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
